tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate
Description
Structural Characterization of tert-Butyl [3,3'-biazetidine]-1-carboxylate Hemioxalate
Molecular Architecture and Crystallographic Analysis
This compound (CAS 2059937-79-8) is a salt comprising two molecules of tert-butyl [3,3'-biazetidine]-1-carboxylate coordinated with a hemioxalate counterion (C₂O₄⁻). The compound’s molecular formula is C₂₄H₄₂N₄O₈ , derived from the dimerization of the parent carboxylate with oxalic acid. The core structure features a bicyclic [3,3'-biazetidine] framework, where two azetidine rings (four-membered nitrogen-containing heterocycles) are fused at the 3-positions. The tert-butyl carbamate (Boc) group is attached to the 1-carboxylate position, providing steric protection and enhancing solubility.
Crystallographic data for related tert-butyl biazetidine derivatives reveal a rigid bicyclic system with nitrogen atoms adopting a planar trigonal geometry. The fused rings exhibit bond angles near 90°, characteristic of strained azetidine systems. The hemioxalate counterion likely participates in hydrogen bonding, forming a three-dimensional network that stabilizes the crystal lattice. Comparative analysis with tert-butyl 3,6-diiodocarbazole-9-carboxylate suggests π–π interactions and halogen bonding may influence packing motifs, though direct crystallographic data for the hemioxalate salt remain limited.
Table 1: Key Structural Parameters
| Parameter | Value (Estimated) | Source |
|---|---|---|
| Molecular Weight | 514.6 g/mol | PubChem |
| Boc Group Bond Length | ~1.33 Å (O–C) | Analogous Compounds |
| Azetidine N–C–C–N Torsion | ~90° | Biazetidine Derivatives |
Spectroscopic Profiling (NMR, IR, MS)
The compound’s spectroscopic properties are inferred from structurally related tert-butyl biazetidine derivatives and oxalate salts.
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared Spectroscopy (IR)
- Carbonyl Stretch : Strong absorption at ~1700 cm⁻¹ (Boc C=O) and ~1680 cm⁻¹ (oxalate C=O).
- N–H Stretch : Absent (secondary amines in biazetidine are not protonated in the salt form).
- C–O Stretch : δ ~1250 cm⁻¹ (tert-butyl ether linkage).
Mass Spectrometry (MS)
Table 2: Spectroscopic Data Summary
| Technique | Key Signals/Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 1.45 (s, 9H), δ 3.5–4.2 (m) | tert-Butyl, Azetidine CH₂ |
| ¹³C NMR | δ 155 (C=O), δ 40–60 (CH₂) | Boc Carbonyl, Azetidine Carbons |
| IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O) | Boc, Oxalate, Ether |
| MS | m/z 515 [M + H]⁺, m/z 227 (Boc) | Molecular Ion, Fragmentation |
Comparative Analysis of Biazetidine Ring Conformations
The [3,3'-biazetidine] core adopts a strained bicyclic structure, with each azetidine ring adopting a puckered conformation to alleviate ring strain. Key comparative findings include:
Ring Puckering :
Electronic Effects :
Table 3: Conformational Comparison
| Property | Monocyclic Azetidine | Biazetidine Core |
|---|---|---|
| Ring Strain | High | Lower (fused) |
| Conformation | Puckered | Planar |
| N–C–C–N Torsion | ~120° | ~90° |
| Electron Density | Localized | Delocalized |
Hemioxalate Counterion Coordination Geometry
The hemioxalate counterion (C₂O₄⁻) coordinates via hydrogen bonds and electrostatic interactions. Key features include:
Hydrogen Bonding :
Spatial Arrangement :
Table 4: Hemioxalate Coordination Modes
| Interaction Type | Geometry | Functional Groups Involved |
|---|---|---|
| O–H⋯O Hydrogen Bond | Linear (180°) | Oxalate O–H → Biazetidine O/N |
| Electrostatic | Ion-Dipole | C₂O₄⁻ → Boc Carbonyl |
| Bifurcated Bond | Two-point | Oxalate O → Two Biazetidine N/O |
Properties
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBJCBZCEARAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the biazetidine ring. The resulting intermediate is then treated with oxalic acid to form the hemioxalate salt.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst such as molybdenum-based compounds.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
In synthetic chemistry, tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify its functional groups to create derivatives with tailored properties. This versatility makes it an essential compound in the development of new chemical entities for various applications.
Synthetic Routes
The synthesis typically involves multiple steps, starting from readily available precursors. A common method includes the reaction of tert-butylamine with suitable azetidine derivatives under basic conditions. The resulting intermediate is subsequently treated with oxalic acid to produce the hemioxalate salt. Continuous flow synthesis methods are also being explored for industrial production, enhancing scalability and efficiency .
Biological Research
Potential Bioactivity
Research indicates that this compound exhibits potential bioactivity, particularly in its ability to interact with biological macromolecules. This interaction may lead to therapeutic applications in drug development and biochemical studies. Its unique structure allows it to modulate enzyme and receptor activities, making it a candidate for further investigation in pharmacology .
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, influencing their activity and leading to various biological effects. The exact pathways depend on the application context and the target molecules involved. Studies are ongoing to elucidate these mechanisms further and establish its efficacy as a therapeutic agent .
Medicinal Applications
Drug Development
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in designing new pharmaceuticals with improved efficacy and reduced side effects. Ongoing research aims to identify specific diseases or conditions where this compound could be beneficial .
Industrial Applications
Advanced Materials Development
In industrial contexts, this compound is utilized in developing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes. For instance, it has been incorporated into polyimide films to enhance their properties by introducing tert-butyl branches into the main chain, which improves molecular free volume and reduces dielectric constants .
Summary of Findings
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Versatility in creating derivatives |
| Biological Research | Interaction with biological macromolecules | Potential therapeutic applications |
| Medicinal Applications | Drug development candidate | Improved efficacy and reduced side effects |
| Industrial Applications | Used in advanced materials like polymers | Enhanced stability and performance |
Mechanism of Action
The mechanism of action of tert-Butyl [3,3’-biazetidine]-1-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate (4a)
tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride
- Structure : Same bicyclic core but with a hydrochloride counterion (CAS: 2007910-70-3).
- Properties :
Spirocyclic Analogs (e.g., tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate)
- Structure : Combines azetidine and pyrrolidine rings in a spiro configuration (CAS: 1434141-78-2).
- Comparison: Increased conformational rigidity due to spiro fusion.
Physical Properties
Biological Activity
tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate (CAS No. 2059937-79-8) is a compound of interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 514.62 g/mol
- Purity : 95%
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this may possess antimicrobial effects, making them candidates for further exploration in drug development .
- Neuroprotective Effects : Some derivatives of azetidine compounds have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases .
- Anticancer Activity : There is emerging evidence that azetidine-based compounds can inhibit cancer cell proliferation, indicating a potential role in oncology .
Antimicrobial Activity
A study conducted on related azetidine derivatives demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific studies on this compound are still needed for conclusive results .
Neuroprotective Studies
In vitro assays using neuronal cell lines have shown that compounds with a similar structural framework can reduce oxidative stress markers. These findings suggest that this compound may help mitigate neuronal damage associated with conditions like Alzheimer's disease .
Anticancer Activity
Recent research has highlighted the potential of azetidine derivatives as anticancer agents. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspase pathways. While specific data on this compound is limited, the structural similarities warrant further investigation into its anticancer properties .
Applications in Drug Development
The compound serves as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or target specificity. Researchers are exploring its role in developing drugs targeting various diseases, including infections and cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate?
- Methodology : The compound can be synthesized via Boc-protection of the azetidine nitrogen, followed by coupling with oxalic acid to form the hemioxalate salt. Key steps include:
- Reagent selection : Use tert-butoxycarbonyl (Boc) anhydride for protection under inert conditions (e.g., nitrogen atmosphere) .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is effective for isolating intermediates. Final hemioxalate formation may require recrystallization from ethanol/water mixtures .
- Yield optimization : Monitor reaction progress via TLC or LC-MS to minimize side reactions like over-Boc protection .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical techniques :
- NMR : Compare H and C spectra to PubChem data (e.g., InChI Key: SLNNQRYXMIVPLO for related spirocyclic analogs) .
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to verify purity >95% .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (e.g., CHNO·½CHO) .
Q. What storage conditions are critical for maintaining stability?
- Temperature : Store below -20°C in amber vials to prevent degradation of the Boc group and hemioxalate counterion .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the oxalate moiety .
Advanced Research Questions
Q. How does the hemioxalate counterion affect solubility and reactivity in cross-coupling reactions?
- Solubility : The hemioxalate salt enhances aqueous solubility compared to freebase forms, enabling reactions in polar aprotic solvents (e.g., DMF or DMSO) .
- Reactivity : The oxalate may act as a weak coordinating agent, influencing transition-metal catalysis (e.g., Suzuki-Miyaura couplings). Pre-treatment with bases (e.g., KCO) can deprotonate the counterion for improved catalytic efficiency .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case study : Discrepancies in H NMR shifts may arise from dynamic rotational isomerism in the azetidine ring. Strategies include:
- Variable-temperature NMR : Conduct experiments at 25°C and -40°C to observe coalescence of split peaks .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate conformers .
Q. What role do spirocyclic systems in this compound play in medicinal chemistry applications?
- Conformational rigidity : The spirocyclic azetidine scaffold restricts rotational freedom, improving target binding selectivity (e.g., kinase inhibitors) .
- Bioavailability : The Boc group enhances membrane permeability, while the hemioxalate counterion balances logP values for optimal ADME properties .
- Case study : Analogous spirocyclic compounds (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) show promise in CNS drug discovery due to blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
